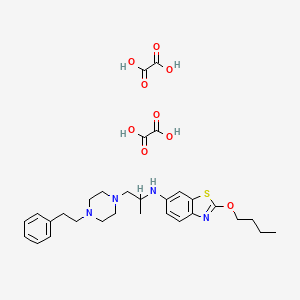
6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-n-butoxy-benzothiazole oxalate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-n-butoxy-benzothiazole oxalate hydrate is a complex organic compound with a unique structure that combines a benzothiazole core with various functional groups
Métodos De Preparación
The synthesis of 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-n-butoxy-benzothiazole oxalate hydrate involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine and phenethyl groups. The final step involves the formation of the oxalate hydrate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-n-butoxy-benzothiazole oxalate hydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling. These interactions can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Compared to other similar compounds, 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-n-butoxy-benzothiazole oxalate hydrate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-ethoxybenzothiazole oxalate hydrate
- 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate These compounds share a similar core structure but differ in the substituents attached to the benzothiazole ring, which can influence their chemical and biological properties.
Propiedades
Número CAS |
77563-10-1 |
|---|---|
Fórmula molecular |
C30H40N4O9S |
Peso molecular |
632.7 g/mol |
Nombre IUPAC |
2-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid |
InChI |
InChI=1S/C26H36N4OS.2C2H2O4/c1-3-4-18-31-26-28-24-11-10-23(19-25(24)32-26)27-21(2)20-30-16-14-29(15-17-30)13-12-22-8-6-5-7-9-22;2*3-1(4)2(5)6/h5-11,19,21,27H,3-4,12-18,20H2,1-2H3;2*(H,3,4)(H,5,6) |
Clave InChI |
XKLOADGVLRULGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=NC2=C(S1)C=C(C=C2)NC(C)CN3CCN(CC3)CCC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


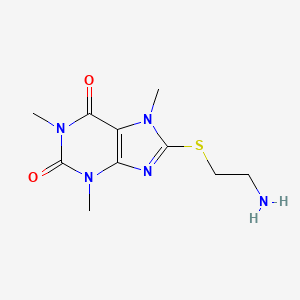
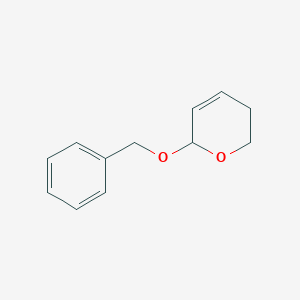
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
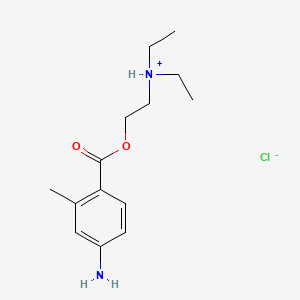
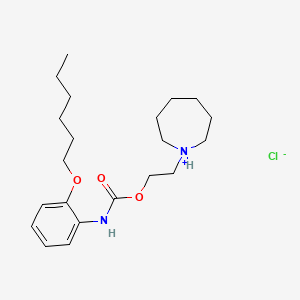
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
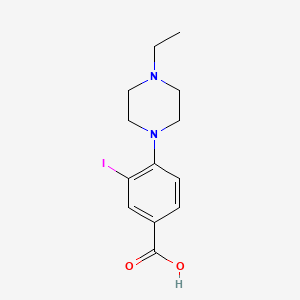
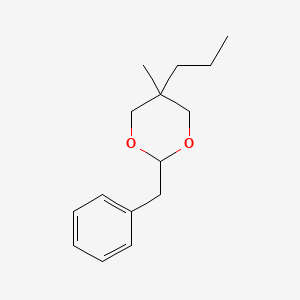
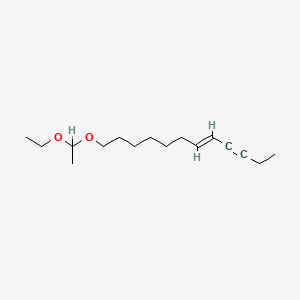
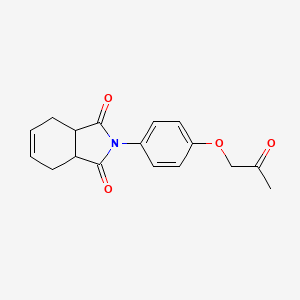
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)
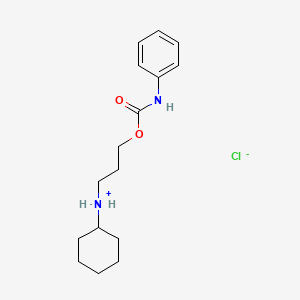
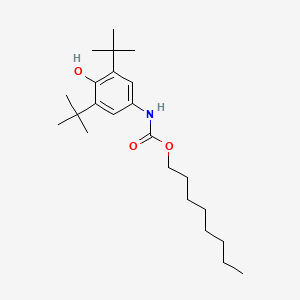
![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)
